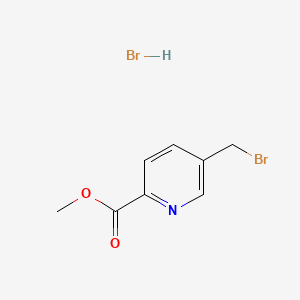

methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide

Description

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a brominated pyridine derivative featuring a methyl carboxylate ester at the 2-position, a bromomethyl substituent at the 5-position, and a hydrobromide counterion. This compound is structurally characterized by its pyridine core, which is substituted with both electron-withdrawing (carboxylate ester) and electron-neutral (bromomethyl) groups. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical and chemical synthesis as a reactive intermediate.

Key Properties (Inferred):

- Molecular Formula: C₈H₉BrNO₂·HBr

- Molecular Weight: ~310.8 g/mol (estimated)

- Appearance: Likely a white to off-white crystalline solid (based on analogous hydrobromide salts, e.g., eletriptan hydrobromide ).

- Solubility: Expected to be soluble in water and polar organic solvents due to the ionic hydrobromide moiety .

The bromomethyl group (-CH₂Br) is a critical functional site, enabling nucleophilic substitution reactions (e.g., alkylation or coupling), while the carboxylate ester can undergo hydrolysis to yield carboxylic acid derivatives. These properties position the compound as a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 5-(bromomethyl)pyridine-2-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-3-2-6(4-9)5-10-7;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMESGFQLBBRVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide can be synthesized through several methods. One common method involves the bromination of methyl 5-methylpyridine-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and reduced pyridine compounds.

Scientific Research Applications

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(Bromomethyl)Pyridine-2-Carboxylate Hydrobromide

Molecular Formula: C₉H₁₁BrNO₂·HBr Functional Groups: Ethyl carboxylate ester, bromomethyl, hydrobromide. Key Differences:

- The longer alkyl chain may slow hydrolysis rates of the ester group, offering tunable reactivity in synthesis .

2-Bromo-3-Methylpyridine

Molecular Formula : C₆H₆BrN

Functional Groups : Bromo, methyl.

Key Differences :

- Lacks both the carboxylate ester and hydrobromide salt, resulting in lower polarity and reduced solubility in water.

- Simpler structure limits its utility to non-ionic reactions (e.g., Suzuki couplings or halogen exchange) .

5-Bromo-2-Methoxy-3-Methylpyridine

Molecular Formula: C₇H₈BrNO Functional Groups: Methoxy, methyl, bromo. Key Differences:

- The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing carboxylate ester in the target compound.

- This electronic difference influences regioselectivity in electrophilic substitution reactions .

5-Bromo-3-(Bromomethyl)Pyridin-2-Amine Hydrobromide

Molecular Formula : C₆H₆Br₂N₂·HBr

Functional Groups : Bromo, bromomethyl, amine, hydrobromide.

Key Differences :

- The amine group (-NH₂) enables participation in condensation or diazotization reactions, unlike the carboxylate ester.

- Dual bromine substituents enhance electrophilicity, making it highly reactive in cross-coupling reactions .

4-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2-Propylpyridine Hydrobromide

Molecular Formula : C₁₈H₁₆BrN₂S·HBr

Functional Groups : Bromophenyl, thiazole, propyl, hydrobromide.

Key Differences :

- The thiazole ring and bromophenyl group introduce aromatic bulk, complicating synthetic accessibility but enhancing binding affinity in drug candidates.

- Propyl substituent increases lipophilicity, favoring membrane permeability in biological applications .

Comparative Data Table

Research Findings and Functional Insights

- Electronic Effects : The carboxylate ester in methyl 5-(bromomethyl)pyridine-2-carboxylate HBr withdraws electron density from the pyridine ring, activating the bromomethyl group for nucleophilic attack. In contrast, methoxy or alkyl groups in analogs (e.g., 5-bromo-2-methoxy-3-methylpyridine) donate electrons, altering reaction pathways .

- Salt vs. Neutral Forms : Hydrobromide salts (e.g., target compound vs. neutral 2-bromo-3-methylpyridine) exhibit superior solubility in polar media, critical for aqueous-phase reactions .

- Bromine Positioning : Bromine at the 5-position (target compound) vs. 3-position (5-bromo-3-(bromomethyl)pyridin-2-amine HBr) directs regioselectivity in cross-coupling reactions, impacting synthetic routes .

Biological Activity

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromomethyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 250.09 g/mol. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various biological assays.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 1.56–3.125 μg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56–3.125 |

| Escherichia coli | 3.125 |

| Pseudomonas aeruginosa | 6.25 |

Antifungal Activity

The compound also shows promising antifungal properties against various fungi, including Candida albicans. In vitro studies indicate that it effectively reduces fungal growth, suggesting potential applications in treating fungal infections.

Antiviral Activity

Research has indicated that this compound possesses antiviral activity, particularly against viruses such as influenza and herpes simplex virus (HSV). The compound's mechanism appears to involve the inhibition of viral replication, although specific pathways remain to be elucidated.

Anticancer Activity

One of the most significant aspects of this compound is its anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including lung, breast, colon, and liver cancer cells. The compound appears to exert its effects through cell cycle arrest and the activation of apoptotic pathways .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Lung Cancer | 15 |

| Breast Cancer | 12 |

| Colon Cancer | 10 |

| Liver Cancer | 8 |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates caspases and promotes the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : It disrupts the cell cycle progression at the G1/S phase transition, leading to growth inhibition.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and viral replication.

Toxicity and Safety

Toxicological assessments indicate that this compound is relatively safe at therapeutic doses. However, caution is advised due to potential irritative effects on skin and mucous membranes upon exposure.

Current Research Directions

Current studies are focusing on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield.

- Mechanistic Studies : Elucidating detailed mechanisms of action against specific pathogens and cancer cells.

- Formulation Development : Exploring formulation strategies for improved bioavailability and targeted delivery in clinical settings.

Q & A

Q. How can researchers optimize the synthesis of methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide to improve yield and purity?

Methodological Answer:

- Step 1: Select appropriate precursors, such as pyridine derivatives with bromine substituents (e.g., 5-bromo-2-hydroxy-4-methylpyridine, as described in and ).

- Step 2: Use regioselective bromination under controlled conditions (e.g., NBS in DMF at 0–5°C) to minimize side reactions .

- Step 3: Monitor reaction progress via TLC or HPLC, focusing on intermediates like 5-bromo-2-methoxypyridine-3-carboxaldehyde (analogous to methods in ).

- Step 4: Purify the final product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., bromomethyl at C5, carboxylate at C2). Compare with reference spectra for pyridine derivatives (e.g., 5-bromo-2-hydroxy-4-methylpyridine in ) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight (e.g., [M+H] at m/z 294.96 for CHBrNO) and detect isotopic patterns for bromine .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, particularly for hydrobromide salt formation .

Q. How should researchers handle solubility challenges during experimental workflows involving this compound?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, as indicated by the solubility data for structurally similar compounds like 2-bromo-5-hydroxypyridine (slightly soluble in water but stable in DMSO) .

- Lyophilization: For aqueous solutions, lyophilize the compound to recover it in solid form without decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer:

- Mechanism: The bromomethyl group undergoes nucleophilic substitution (S2) with amines or thiols in the presence of a base (e.g., KCO), forming C–N or C–S bonds. This is analogous to reactions in halogenated pyridines like 2-(bromomethyl)-3-chloro-5-fluoropyridine hydrobromide ().

- Kinetic Studies: Use DFT calculations to model transition states and optimize reaction conditions (e.g., temperature, solvent polarity) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Data Validation: Cross-reference with high-purity standards (e.g., Thermo Scientific’s 5-bromo-2-hydroxy-4-methylpyridine, mp 198–202°C in ).

- Hydrate/Salt Forms: Characterize hydrate vs. anhydrous forms via thermogravimetric analysis (TGA), as hydrobromide salts may exhibit variable melting points depending on crystallinity .

Q. What strategies mitigate instability of the hydrobromide salt during long-term storage?

Methodological Answer:

Q. How can this compound be utilized in designing enzyme inhibitors or bioactive probes?

Methodological Answer:

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.